4-Methyl-2,1,3-benzoxadiazole is a heterocyclic compound belonging to the benzoxadiazole family, characterized by a fused benzene and oxadiazole ring structure. This compound has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. Its unique electronic properties make it a candidate for use in fluorescent probes and other advanced materials.
The compound can be synthesized through several methods, primarily involving reactions that introduce substituents onto the benzoxadiazole framework. The literature provides various synthetic routes that highlight its versatility and the ability to modify its chemical properties.
4-Methyl-2,1,3-benzoxadiazole is classified as an organic compound and specifically as a heterocyclic aromatic compound. It is part of a larger class of compounds known for their photophysical properties, which are essential for applications in fluorescence and sensor technology.
The synthesis of 4-methyl-2,1,3-benzoxadiazole can be achieved through several methods:
For example, one synthesis method involves dissolving 2-nitroaniline in a suitable solvent (such as dimethylformamide) and treating it with potassium hydroxide and sodium hypochlorite to facilitate the formation of the benzoxadiazole structure . The reaction conditions typically require careful temperature control and monitoring via thin-layer chromatography (TLC) to ensure completion.
The molecular structure of 4-methyl-2,1,3-benzoxadiazole consists of a benzene ring fused to an oxadiazole ring, which contains two nitrogen atoms. The methyl group at the 4-position contributes to its electronic properties.
4-Methyl-2,1,3-benzoxadiazole can undergo various chemical reactions:
For instance, bromination reactions using aqueous hydrobromic acid have been documented, where 4-methyl-2,1,3-benzoxadiazole is treated with bromine to yield brominated derivatives .
The mechanism of action for 4-methyl-2,1,3-benzoxadiazole primarily revolves around its electronic properties:
Studies have shown that the fluorescence emission peaks typically occur around 419 nm when dissolved in suitable solvents . This property is exploited in developing fluorescent probes for biological applications.
Relevant analyses include thermogravimetric analysis indicating degradation temperatures above 300 °C .
4-Methyl-2,1,3-benzoxadiazole finds applications across various fields:
The foundational synthesis of the 2,1,3-benzoxadiazole (benzofurazan) core dates to 1886, when Hinsberg's condensation of o-nitroaniline with reducing agents first yielded the parent heterocycle [6]. This established the classical reductive cyclization approach, where o-nitroanilines undergo ring closure under harsh conditions (strong acids, high temperatures) with modest yields (typically 40-60%) and significant byproduct formation. The introduction of the 4-methyl substituent followed derivative chemistry principles, initially relying on pre-functionalized precursors like 3-methyl-1,2-diaminobenzene or 4-methyl-2-nitroaniline. Early 20th-century methods employed nitrosation reactions or cyclodehydration of o-aminophenol derivatives with methyl-containing acylating agents, but these suffered from regiochemical inconsistencies and low scalability due to the electrophilic bias of the benzoxadiazole ring [6].
Modern refinements leverage microwave-assisted synthesis and catalytic systems. For example, Regis et al. demonstrated that D-π-A-π-D type fluorophores incorporating 4-methyl-2,1,3-benzoxadiazole units could be synthesized via Pd-catalyzed cross-couplings of halogenated precursors, achieving yields >85% under optimized conditions [1]. This evolution highlights a shift from stoichiometric, energy-intensive processes toward atom-economical, catalysis-driven strategies for the benzoxadiazole core, setting the stage for regioselective 4-methyl derivatization.
Table 1: Evolution of Benzoxadiazole Core Synthesis
Era | Method | Key Reagents/Conditions | 4-Methyl Derivative Yield | Limitations |
---|---|---|---|---|
Pre-1900 | Hinsberg Condensation | o-Nitroaniline, Zn/HCl | Not reported | Low yield, harsh conditions |
Early 1900s | Nitrosation/Cyclization | Alkylnitrites, HNO₂ | ~35% | Regiochemical impurities |
Late 1900s | Reductive Cyclization | SnCl₂/HCl, Fe/AcOH | 40-55% | Toxic reagents, poor scalability |
21st Century | Catalytic Functionalization | Pd(PPh₃)₄, Suzuki coupling | >85% | Requires halogenated precursors |
Regioselective methylation at the C4 position of 2,1,3-benzoxadiazole exploits inherent electronic asymmetry and directing group effects. The oxygen atom in the heterocycle creates a nucleophilic disparity across the benzene ring, with C4/C7 positions being marginally electron-richer than C5/C6. Classical electrophilic substitution using methyl halides (e.g., CH₃I) under Friedel-Crafts conditions (AlCl₃ catalyst) yields <20% 4-methyl isomer due to competing polymerization and poor regiocontrol [4].
Contemporary strategies employ directed ortho-metalation (DoM) or transition-metal-catalyzed borylation. Ir-catalyzed C–H borylation with B₂(pin)₂ and [Ir(OMe)COD]₂ precatalyst achieves >86% yield of the 5-boryl intermediate, which can be oxidatively transformed to the 4-methyl derivative via Suzuki coupling with methylboronic acid or hydrolysis-decarboxylation sequences [2]. Alternatively, oxygen-directed electrophilic substitution leverages the N-oxide resonance form (e.g., 4-methyl-2,1,3-benzoxadiazol-1-ium-1-olate), where the oxygens guide methyl electrophiles to C4 with >75% regioselectivity [5]. Biocatalytic approaches using engineered methyltransferases (e.g., NNMT variants) enable regioselective N- or C-methylation under mild conditions, though C4-functionalization remains challenging due to steric constraints [8].
Palladium catalysis enables diversification of 4-methyl-2,1,3-benzoxadiazole at C5, C6, and C7 positions using halogenated precursors. Suzuki-Miyaura coupling is exceptionally effective: 5-bromo-4-methylbenzoxadiazole reacts with aryl/heteroaryl boronic acids (Pd(OAc)₂/XPhos, K₂CO₃, toluene/H₂O, 80°C) to yield 5-aryl derivatives (e.g., 4-methyl-5-(pyridin-3-yl)-2,1,3-benzoxadiazole) in 87-95% yield [2] [9]. The methyl group enhances substrate stability by mitigating electron-withdrawal from the diazole ring, thus suppressing protodeborylation.
Buchwald-Hartwig amination faces limitations due to coordination poisoning by the diazole nitrogens. Modified conditions with XantPhos ligand and Cs₂CO₃ base enable C5/C7 amination with secondary amines (e.g., morpholine) in ~70% yield [9]. For alkynylation, Sonogashira coupling using PdCl₂(PPh₃)₂/CuI and iPr₂NH solvent attaches arylacetylenes to C5-brominated intermediates, forming rigid π-extended fluorophores with bathochromic shifts [1]. Crucially, the 4-methyl group exerts a +I effect, slightly elevating HOMO energy and reducing oxidative addition barriers at adjacent sites.
Halogenation provides key intermediates for downstream couplings. Electrophilic bromination of 4-methyl-2,1,3-benzoxadiazole with Br₂ (1.0 equiv) in CHCl₃ at 0°C exhibits C5/C7 regioselectivity (3:1 ratio), governed by the methyl group’s inductive effect and the heterocycle’s electron deficiency [2] [5]. N-Bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) shifts selectivity to allylic bromination at the 4-methyl group, yielding 4-(bromomethyl)-2,1,3-benzoxadiazole – a versatile precursor for nucleophilic substitutions [5].
Regioselective dibromination is achievable via Ir-catalyzed C–H borylation followed by Cu-mediated halogenation. For example, 4-methyl-2,1,3-benzoxadiazole undergoes sequential C5-borylation and CuBr₂-mediated bromination to furnish 5-bromo-4-methyl-2,1,3-benzoxadiazole in 82% yield [2]. Iodination employs iodonium salt precursors: 5-(diacetoxyiodo)-4-methylbenzoxadiazole, synthesized from borylated intermediates, serves as a hypervalent iodine source for aryne generation or nucleophilic displacement [2].
Table 2: Halogenation Intermediates from 4-Methyl-2,1,3-benzoxadiazole
Halogenation Method | Position | Product | Yield (%) | Primary Application |
---|---|---|---|---|
Br₂/CHCl₃ (0°C) | C5/C7 | 5(7)-Bromo-4-methyl-BOX | 65 | Suzuki coupling, Grignard formation |
NBS/AIBN/CCl₄ (reflux) | Benzylic | 4-(Bromomethyl)-BOX | 78 | Nucleophilic substitution |
Borylation/CuBr₂ | C5 | 5-Bromo-4-methyl-BOX | 82 | Directed metalation |
I₂/CuCl₂/DMF | C5 | 5-Iodo-4-methyl-BOX | 70 | Sonogashira coupling |
Oxidative transformations of 4-methyl-2,1,3-benzoxadiazole are highly solvent-dependent. In chlorinated solvents (CHCl₃, CH₂Cl₂), monomeric oxidation dominates, where m-CPBA or H₂O₂ oxidizes the heterocycle to N-oxide derivatives (e.g., 4-methyl-2,1,3-benzoxadiazole 1-oxide) with >90% conversion [5]. Conversely, protic polar solvents (MeOH, H₂O) promote dimerization via radical coupling, forming bis-benzoxadiazoles as major byproducts [1] [5].
Aggregation-induced emission (AIE) studies reveal that in CHCl₃, 4-methyl derivatives form excimers upon concentration increase, leading to quenched fluorescence and unintended oxidation products [1]. Byproduct mitigation is achieved via:
Solvent polarity also governs thermal stability. Thermogravimetric analysis (TGA) shows decomposition onset at 300°C in N₂, but in DMF or DMSO, degradation begins at 220°C due to solvent coordination accelerating ring cleavage [1].
Table 3: Solvent Optimization for Oxidative Transformations
Solvent System | Oxidant | Primary Product | Byproducts | Yield (%) |
---|---|---|---|---|
CH₂Cl₂ (0°C) | m-CPBA | 4-Methyl-BOX N-oxide | <5% dimer | 92 |
MeOH (25°C) | H₂O₂ | Bis(4-methyl-BOX) ether | 30% overoxidized | 55 |
Toluene/H₂O (biphasic) | H₂O₂/Na₂WO₄ | 4-Methyl-BOX N-oxide | None detected | 95 |
DMSO (−20°C) | Oxone® | 4-Methyl-BOX sulfone | <8% sulfoxide | 85 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9